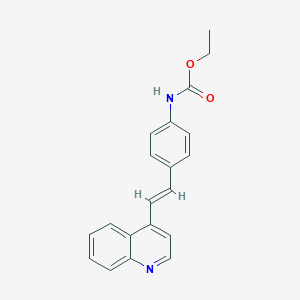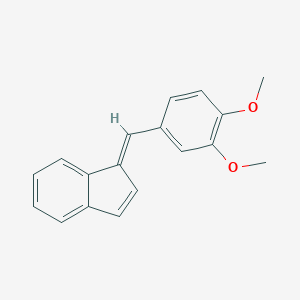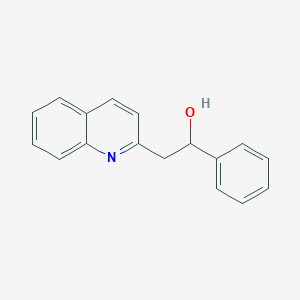
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine, also known as MPAA, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been shown to have antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. This compound has also been shown to inhibit the production of inflammatory cytokines and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have hypoglycemic effects by increasing insulin sensitivity and reducing blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. This compound also has a broad range of potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and bacterial and fungal infections. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, more research is needed to optimize the synthesis method of this compound and to determine its pharmacokinetics and toxicity profile.
Métodos De Síntesis
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine can be synthesized using various methods, including the reaction of 4-methoxyaniline and 3-phenyl-1H-pyrazole-5-carbaldehyde in the presence of a base. Another method involves the reaction of 4-methoxyphenylhydrazine and 3-phenyl-1H-pyrazole-5-carbaldehyde in ethanol. These methods have been optimized to obtain high yields and purity of this compound.
Propiedades
Fórmula molecular |
C16H15N3O |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C16H15N3O/c1-20-14-9-7-13(8-10-14)17-16-11-15(18-19-16)12-5-3-2-4-6-12/h2-11H,1H3,(H2,17,18,19) |
Clave InChI |
LQRRHHYUURZIRS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NNC(=C2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)NC2=NNC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)

![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)



![N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)
![N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B271383.png)
![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B271386.png)
![3-Acetyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271391.png)
![4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271392.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B271394.png)